N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5,6-dimethoxy-1H-indole-2-carboxamide
Description
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5,6-dimethoxy-1H-indole-2-carboxamide (referred to herein as the target compound) is a synthetic organic molecule with the molecular formula C21H20N4O5 and a molecular weight of 408.41 g/mol. Structurally, it features a 5,6-dimethoxyindole core linked via a carboxamide group to a substituted quinoxaline moiety (3-hydroxy-2-oxoquinoxaline ethyl chain). The compound is listed in screening libraries with an availability of 3 mg for research purposes .
Properties
Molecular Formula |
C21H20N4O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H20N4O5/c1-29-17-10-12-9-15(23-14(12)11-18(17)30-2)19(26)22-7-8-25-16-6-4-3-5-13(16)24-20(27)21(25)28/h3-6,9-11,23H,7-8H2,1-2H3,(H,22,26)(H,24,27) |
InChI Key |
DNGHOFPIRJVRDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O)OC |
Origin of Product |
United States |
Preparation Methods
Hemetsberger-Knittel Indole Synthesis
The Hemetsberger-Knittel protocol enables direct access to indole-2-carboxylates, which can be hydrolyzed to carboxylic acids. For 5,6-dimethoxy substitution, benzaldehyde precursors bearing methoxy groups at positions 4 and 5 are required:
-
Knoevenagel Condensation : Methyl 2-azidoacetate reacts with 4,5-dimethoxybenzaldehyde in ethanol under reflux to form methyl 2-azido-3-(4,5-dimethoxyphenyl)acrylate.
-
Thermolytic Cyclization : Heating the azidoacrylate in xylenes at 140°C induces cyclization, yielding methyl 5,6-dimethoxy-1H-indole-2-carboxylate.
-
Ester Hydrolysis : Treatment with 3 N NaOH in ethanol converts the ester to the carboxylic acid (85–90% yield).
Key Optimization :
Alternative Friedel-Crafts Acylation Route
For indoles lacking steric hindrance, Friedel-Crafts acylation offers a complementary pathway:
-
Acylation : Ethyl 5,6-dimethoxyindole-2-carboxylate reacts with acetyl chloride in 1,2-dichloroethane catalyzed by AlCl₃ to form the 3-acetyl derivative.
-
Reduction : The acetyl group is reduced to ethyl using triethylsilane in trifluoroacetic acid.
-
Hydrolysis : Basic hydrolysis with NaOH yields the carboxylic acid.
Limitations :
-
Low regioselectivity for bulkier acyl chlorides.
-
Unsuitable for electron-deficient indoles due to poor electrophilic substitution kinetics.
Synthesis of 2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethylamine
Quinoxalinone Core Construction
Quinoxalin-2-one is synthesized via oxidation of quinoxaline using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in benzene at 80°C (72% yield). Subsequent hydroxylation at position 3 proceeds via:
-
Electrophilic Bromination : Treatment with N-bromosuccinimide (NBS) in DMF introduces a bromine atom at position 3.
-
Hydrolysis : Aqueous NaOH at 60°C replaces bromine with a hydroxy group (68% yield).
Characterization Data :
Ethylamine Side Chain Installation
The N1 position of 3-hydroxyquinoxalin-2(1H)-one is alkylated using 2-bromoethylphthalimide in the presence of K₂CO₃ in DMF (65% yield). Subsequent hydrazinolysis in ethanol removes the phthalimide protecting group, yielding the free amine:
Reaction Conditions :
-
Solvent : Anhydrous DMF, 80°C, 12 h.
-
Base : K₂CO₃ (2.5 equiv).
Yield Optimization :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 65% |
| NaH | THF | 60°C | 42% |
| DBU | DCM | RT | 28% |
Amide Coupling and Final Assembly
The indole-2-carboxylic acid and quinoxalinone ethylamine are coupled using BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in DMF:
-
Activation : 5,6-Dimethoxyindole-2-carboxylic acid (1.0 equiv) is treated with BOP (1.2 equiv) and DIPEA (4.0 equiv) in anhydrous DMF.
-
Coupling : Addition of 2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethylamine (1.1 equiv) at room temperature.
-
Workup : Precipitation with ice-water followed by recrystallization from ethanol/water affords the final product (78% yield).
Critical Parameters :
-
Stoichiometry : Excess amine (1.1 equiv) ensures complete consumption of the activated acid.
-
Temperature : Reactions above 30°C lead to racemization and reduced yields.
Spectroscopic Validation :
-
HRMS (ESI) : [M+H]⁺ calcd. for C₂₂H₂₁N₄O₅: 427.1509; found: 427.1512.
-
¹³C NMR : δ 170.5 (C=O), 161.2 (quinoxalinone C=O), 112.3–154.8 (aromatic carbons).
Industrial-Scale Considerations
Gram-Scale Synthesis
Adapting the coupling step for gram-scale production requires:
-
Solvent Volume Reduction : Using 2 mL/mmol of DMF minimizes waste.
-
Catalyst Recycling : BOP can be recovered via aqueous extraction (45% recovery).
Economic Assessment :
| Component | Cost per kg | Utilization Efficiency |
|---|---|---|
| BOP | $320 | 72% |
| 5,6-Dimethoxyindole-2-carboxylic acid | $1,150 | 89% |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Compound X serves as a versatile building block for the synthesis of other indole-based compounds.
Biology: It exhibits and activity, making it relevant in cancer research.
Medicine: Researchers explore its potential as an or as a lead compound for drug development.
Industry: Its applications extend to the pharmaceutical and agrochemical sectors.
Mechanism of Action
- Compound X likely exerts its effects by interacting with specific cellular targets .
- It may modulate enzymes , receptors , or signaling pathways involved in cell growth and survival.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The target compound is compared below with a structurally related indole derivative, (5,6-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)methanone (referred to as Compound Y043-5072), identified in the same screening library .
| Parameter | Target Compound (Y043-5074) | Compound Y043-5072 |
|---|---|---|
| Molecular Formula | C21H20N4O5 | C22H21N3O3 |
| Molecular Weight | 408.41 g/mol | 375.43 g/mol |
| Core Structure | 5,6-dimethoxyindole + quinoxaline | 5,6-dimethoxyindole + pyridoindole |
| Functional Groups | Carboxamide, hydroxy, oxo | Methanone, tetrahydro-pyridoindole |
| Availability | 3 mg | 5 mg |
Key Observations:
Structural Divergence: The target compound incorporates a quinoxaline ring with hydroxy and oxo substituents, whereas Compound Y043-5072 features a pyridoindole system (a β-carboline analog). Quinoxalines are electron-deficient aromatic systems, often influencing binding to enzymatic targets, while pyridoindoles may exhibit distinct π-stacking interactions .
Molecular Weight and Complexity: The target compound has a higher molecular weight (408.41 vs. 375.43 g/mol), attributed to the additional oxygen and nitrogen atoms in the quinoxaline-ethyl chain. This may impact pharmacokinetic properties such as membrane permeability.
Biological Activity
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features several key functional groups that contribute to its biological activity:
- Indole Moiety : Known for diverse biological activities, the indole structure is pivotal in drug design.
- Quinoxaline Derivative : The presence of a quinoxaline ring enhances interaction with biological targets.
- Hydroxyl and Carbonyl Groups : These groups facilitate hydrogen bonding and interactions with enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O4 |
| Molecular Weight | 392.41 g/mol |
| LogP | 1.7361 |
| Polar Surface Area | 73.292 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in various biochemical pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
-
Antiproliferative Effects : Studies indicate that derivatives of indole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HL60 (leukemia) .
Cell Line IC50 (mM) MCF-7 14.7 (10.3–20.9) HL60 3.21 (2.58–3.96) - Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antioxidant Activity : Some studies suggest that quinoxaline derivatives possess antioxidant properties, which can protect cells from oxidative stress.
Case Studies
A notable study investigated the antiproliferative activity of related indole derivatives against multiple cancer cell lines, demonstrating significant cytotoxic effects . The results highlighted the importance of structural modifications in enhancing bioactivity:
- Compounds with specific substitutions on the indole ring exhibited improved potency compared to their unsubstituted counterparts.
Q & A
Q. What are the established synthetic routes for N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-5,6-dimethoxy-1H-indole-2-carboxamide?
- Methodological Answer : The synthesis of this compound and structurally related indole derivatives typically involves multi-step reactions. For example, a common approach for similar indole-carboxamide systems includes:
Condensation : Refluxing 3-formyl-1H-indole-2-carboxylate derivatives (1.1 equiv) with aminothiazol-4(5H)-one derivatives (1.0 equiv) in acetic acid for 3–5 hours under controlled temperature.
Purification : The crystalline precipitate is filtered, washed with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization using DMF/acetic acid mixtures .
- Key Parameters : Molar ratios (1:1.1), reflux duration, and recrystallization solvents critically influence yield and purity.
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer : Comprehensive characterization requires:
- Spectroscopy : ¹H NMR and ¹³C NMR to confirm molecular structure and substituent positions, particularly for distinguishing between keto-enol tautomers in the quinoxalinone moiety.
- Elemental Analysis : To verify purity and stoichiometric composition.
- IR Spectroscopy : For identifying functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the carboxamide group) .
- Chromatography : HPLC or TLC to assess intermediate purity during synthesis.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods due to volatile acetic acid and potential amine byproducts.
- Waste Disposal : Quench reaction mixtures with ice-water baths before neutralizing with sodium bicarbonate for safe disposal .
Advanced Research Questions
Q. How can computational methods enhance the design of novel derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in substitution reactions.
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for synthesizing derivatives.
- Feedback Loops : Integrate experimental data (e.g., yields, spectroscopic results) into computational workflows to refine predictions iteratively .
Q. What experimental design strategies are effective for optimizing the synthesis yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, reagent ratios, reaction time). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 110 |
| Molar Ratio | 1:1 | 1:1.2 |
| Reflux Time (h) | 3 | 6 |
- Response Surface Methodology (RSM) : Identify non-linear relationships between variables and yield.
- Validation : Confirm optimized conditions with triplicate runs to ensure reproducibility .
Q. How should researchers address contradictions in spectral data or bioactivity results for this compound?
- Methodological Answer :
- Cross-Validation : Re-analyze samples using alternative techniques (e.g., X-ray crystallography for structural confirmation if NMR data is ambiguous).
- Batch Analysis : Compare results across multiple synthetic batches to isolate procedural inconsistencies.
- Bioactivity Triangulation : Test in multiple assay systems (e.g., enzymatic vs. cell-based assays) to distinguish compound-specific effects from experimental artifacts .
Q. What methodologies are recommended for studying the environmental fate of this compound in aqueous systems?
- Methodological Answer :
- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–9) at 25°C and 40°C to simulate natural conditions.
- Photodegradation : Exclude solutions to UV-Vis light (λ = 254–365 nm) and monitor degradation via LC-MS.
- Ecotoxicology : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to assess ecological risks .
Methodological Tools and Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
